5-Nitro-6-methyluracil
Description
Overview of Uracil (B121893) Derivatives in Chemical and Biological Sciences
Uracil and its analogues are a pivotal class of pyrimidine (B1678525) derivatives, with uracil itself being one of the four fundamental nucleobases in ribonucleic acid (RNA). rsc.org The uracil framework, with its hydrogen bond donor and acceptor sites, allows for the formation of diverse molecular arrangements and interactions, a key feature in biological systems. rsc.org
In the realm of drug discovery, uracil derivatives are considered privileged structures due to their wide spectrum of biological activities. researchgate.net Modifications to the uracil ring at various positions can lead to compounds with potential therapeutic applications. researchgate.net Researchers have extensively investigated these derivatives, leading to the development of molecules with antiviral and antitumor properties. rsc.orgresearchgate.net For instance, the modification of the uracil structure has been a strategy to enhance pharmacological and pharmacokinetic profiles, aiming for increased bioactivity, selectivity, and metabolic stability. researchgate.net The synthesis of new uracil derivatives remains a significant focus in synthetic chemistry, driven by the quest for novel bioactive compounds with fine-tuned physicochemical properties like solubility and stability. rsc.org
Significance of Nitrogen-Containing Heterocyclic Compounds in Research
Nitrogen-containing heterocyclic compounds represent a vast and crucial class of molecules in organic and medicinal chemistry. nih.govopenmedicinalchemistryjournal.com These compounds are ubiquitous in nature, forming the core structures of many biologically essential molecules, including nucleic acids (like adenine, guanine, cytosine, and thymine), vitamins, and alkaloids. nih.govmdpi.com An analysis of FDA-approved small molecule drugs revealed that 59% contain nitrogen heterocycles, highlighting their immense significance in the pharmaceutical industry. openmedicinalchemistryjournal.commdpi.com
The prevalence of these compounds in drug design stems from their structural diversity and their ability to mimic natural metabolites and engage in various biological interactions. openmedicinalchemistryjournal.com The nitrogen atom, being electron-rich, can readily participate in hydrogen bonding and other weak interactions, which is critical for molecular recognition at biological targets. nih.gov This has led to the development of a wide array of pharmacologically active agents, including anticancer, antimicrobial, and anti-inflammatory drugs. nih.govmdpi.com Research continues to focus on synthesizing novel nitrogen-containing heterocyclic systems to explore new therapeutic possibilities. rsc.org
Historical Context of 5-Nitro-6-methyluracil Research
Early research on this compound focused significantly on its response to radiation and its solid-state structure. In the late 1960s and 1970s, studies involving gamma irradiation and X-irradiation at low temperatures were conducted to identify the resulting free radicals. aip.orgallenpress.com These investigations used techniques like Electron Spin Resonance (ESR) and Electron-Nuclear Double Resonance (ENDOR) to characterize the primary oxidation and reduction products formed upon irradiation. aip.org
A key area of early investigation was the compound's crystal structure. In 1977, a detailed crystal structure analysis of this compound was published, revealing a unique hydrogen bonding pattern that differed from that of unsubstituted uracil. iucr.org This study showed that substitutions at the 5 and 6 positions of the uracil ring influenced the intermolecular interactions. iucr.org The research provided a structural basis for interpreting the ESR and ENDOR spectra of the irradiated compound. iucr.org Early synthetic work also explored reactions like benzoylation to understand the reactivity of the uracil ring's nitrogen atoms. researchgate.net
Current Research Landscape of this compound
The current research landscape for this compound has expanded from fundamental structural and radiation chemistry studies to include its application as a versatile intermediate in chemical synthesis and its detailed investigation through computational methods. It is recognized as a key building block in the synthesis of more complex bioactive molecules. chemimpex.com
Recent studies have employed quantum chemical methods, such as Density Functional Theory (DFT), to perform detailed analyses of the vibrational spectra (FT-IR and Raman) of this compound. aip.orgresearchgate.net These computational studies help in understanding the molecular structure and vibrational modes with a high degree of accuracy by simulating monomeric and multimeric forms of the molecule. researchgate.netresearchgate.net The compound is also utilized in research focused on developing new pharmaceutical agents and has been explored for its potential in agricultural chemistry. chemimpex.com Its unique electronic and structural properties, conferred by the nitro and methyl groups, continue to make it a subject of interest for creating novel materials and therapeutic candidates.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-5-nitro-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-2-3(8(11)12)4(9)7-5(10)6-2/h1H3,(H2,6,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVYMRJSNFHYEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168091 | |
| Record name | 6-Methyl-5-nitrouracil | |
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Molecular Weight |
171.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16632-21-6 | |
| Record name | 6-Methyl-5-nitro-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
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| Record name | 6-Methyl-5-nitrouracil | |
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| Record name | 5-Nitro-6-methyluracil | |
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| Record name | 6-Methyl-5-nitrouracil | |
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| Record name | 6-methyl-5-nitrouracil | |
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Synthesis Methodologies and Chemical Transformations of 5 Nitro 6 Methyluracil
Precursor Synthesis and Derivatization
The synthesis of 5-nitro-6-methyluracil, a significant chemical intermediate, commences with the preparation of its precursor, 6-methyluracil (B20015) (6-MU). The strategic introduction of a nitro group at the 5-position of the uracil (B121893) ring is a key transformation that follows the synthesis of 6-MU. This section details the established methodologies for synthesizing 6-methyluracil and its subsequent regioselective nitration.
Synthesis of 6-Methyluracil (6-MU) as a Key Intermediate
6-Methyluracil serves as the foundational molecule for the synthesis of this compound. Its preparation can be achieved through several synthetic pathways, with the most common methods involving condensation reactions.
A well-established and widely utilized method for the synthesis of 6-methyluracil is the condensation reaction between ethyl acetoacetate and urea. orgsyn.org This reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid, within an ethanol solvent. chemicalbook.com The initial step involves the formation of a crude β-uraminocrotonic ester intermediate. orgsyn.org
The process begins by mixing finely powdered urea with ethyl acetoacetate, absolute alcohol, and a catalytic amount of concentrated hydrochloric acid. orgsyn.org This mixture is then dried, often in a vacuum desiccator over concentrated sulfuric acid, until the condensation product, β-uraminocrotonic ester, is thoroughly dry. orgsyn.org Incomplete drying can lead to the evolution of carbon dioxide in the subsequent step, indicating an incomplete utilization of the ethyl acetoacetate. orgsyn.org
The dried intermediate is then subjected to cyclization. This is achieved by dissolving the crude β-uraminocrotonic ester in a solution of sodium hydroxide in water at an elevated temperature, typically around 95°C. orgsyn.org The resulting clear solution is then cooled and carefully acidified with concentrated hydrochloric acid, which causes the precipitation of 6-methyluracil. orgsyn.org The product can be collected by filtration, washed, and dried. orgsyn.org This method has been reported to yield 6-methyluracil in the range of 71-77% of the theoretical amount. orgsyn.org
Table 1: Reaction Parameters for the Synthesis of 6-Methyluracil from Ethyl Acetoacetate and Urea
| Parameter | Value/Condition | Source |
|---|---|---|
| Reactants | Ethyl acetoacetate, Urea | orgsyn.org |
| Catalyst | Concentrated Hydrochloric Acid | orgsyn.org |
| Solvent | Absolute Alcohol | orgsyn.org |
| Intermediate | β-uraminocrotonic ester | orgsyn.org |
| Cyclization Agent | Sodium Hydroxide | orgsyn.org |
| Precipitation Agent | Concentrated Hydrochloric Acid | orgsyn.org |
| Reported Yield | 71-77% | orgsyn.org |
An alternative and efficient method for the production of 6-methyluracil involves the reaction of diketene with urea. orgsyn.orgchemicalbook.com This method is noted for its directness in forming the pyrimidine (B1678525) ring structure. The reaction is a condensation process that leads to the formation of 6-methyluracil. chemicalbook.com This synthetic route is also utilized in the industrial production of 6-methyluracil, which is a precursor for various pharmaceutical compounds. chemicalbook.com
Beyond the primary methods, other synthetic strategies for 6-methyluracil have been explored. One such method involves a one-pot synthesis from 1,3-diethyl urea and methyl acetoacetate in a dry-media, yielding 1,3-diethyl-6-methyluracil. researchgate.net Another approach describes the synthesis of 6-methyluracil derivatives through the reaction of acetylketene with urea compounds in the presence of a catalyst like Ytterbium(III) trifluoromethanesulfonate. researchgate.net Additionally, a patent describes a method involving the reaction of acetylacetic ester and urea in a petroleum hydrocarbon solvent under the influence of an organic sulfonic acid catalyst. google.com This process involves the formation of a β-carbamido butenolate intermediate, which then undergoes dealcoholysis and self-cyclization in an alkaline solution to yield 6-methyluracil after neutralization. google.com
Nitration of 6-Methyluracil
The introduction of a nitro group onto the 6-methyluracil ring is a critical step in the synthesis of this compound. This transformation is achieved through an electrophilic aromatic substitution reaction.
The nitration of 6-methyluracil is regioselectively controlled to occur at the 5-position of the pyrimidine ring. This is accomplished by using a nitrating mixture of nitric acid and sulfuric acid. scirp.orgias.ac.in The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). frontiersin.org
The reaction is typically carried out by adding 6-methyluracil to nitric acid at a controlled, low temperature, often below 10°C. chemicalbook.com The mixture is then stirred, and the temperature is gradually raised to around 30°C and maintained for a period to ensure the completion of the reaction. chemicalbook.com The electron-donating effect of the methyl group at the 6-position and the nitrogen atoms within the ring directs the electrophilic nitronium ion to the 5-position. The product, this compound, can then be isolated from the reaction mixture.
Table 2: Key Aspects of the Nitration of 6-Methyluracil
| Aspect | Details | Source |
|---|---|---|
| Reactant | 6-Methyluracil | chemicalbook.com |
| Nitrating Agent | Nitric Acid | chemicalbook.com |
| Catalyst | Sulfuric Acid | scirp.org |
| Electrophile | Nitronium ion (NO₂⁺) | frontiersin.org |
| Position of Nitration | 5-position | chemicalbook.com |
| Temperature Control | Initial cooling, followed by a controlled increase | chemicalbook.com |
Optimization of Reaction Conditions for Yield and Purity
The efficient synthesis of this compound from its precursor, 6-methyluracil, is contingent upon the careful optimization of reaction conditions. The nitration of 6-methyluracil is a critical step, and its success is governed by several key parameters that influence both the yield and purity of the final product.
Key parameters that are typically optimized include:
Reaction Temperature: The temperature at which the nitration is carried out can significantly impact the reaction rate and the formation of byproducts. A study on the nitration of a similar compound, O-methylisouronium sulfate, demonstrated that temperature is a critical factor, with an optimal temperature of 40°C being identified for their specific system beilstein-journals.org. While the exact optimal temperature for the nitration of 6-methyluracil may differ, this highlights the importance of precise temperature control.
Molar Ratio of Reactants: The stoichiometry of the nitrating agent (commonly a mixture of nitric acid and sulfuric acid) to the 6-methyluracil substrate is crucial. An excess of the nitrating agent can lead to over-nitration or oxidative degradation, while an insufficient amount will result in incomplete conversion. For the nitration of O-methylisouronium sulfate, a molar ratio of 4.4:1 (nitrating agent to substrate) was found to be optimal beilstein-journals.org.
Reaction Time: The duration of the reaction must be sufficient to allow for complete conversion of the starting material, but not so long as to promote the formation of degradation products. Kinetic modeling can be employed to determine the optimal reaction time, as was done for the synthesis of O-methyl-N-nitroisourea, where a reaction time of 12.36 minutes was established under optimized conditions beilstein-journals.org.
Catalyst: In some synthetic routes for related compounds, catalysts such as zinc acetate have been utilized to improve reaction efficiency. A patent for the preparation of a compound containing a 6-methyl uracil structure mentions the use of zinc acetate as a catalyst in one of the reaction steps google.com. The choice of catalyst, if any, for the nitration of 6-methyluracil would require specific investigation.
By systematically varying these parameters, a set of optimized conditions can be established to maximize the yield of this compound while minimizing the formation of impurities.
| Parameter | Optimized Condition (Example System) | Rationale |
| Reaction Temperature | 40°C | Balances reaction rate and minimizes byproduct formation. |
| Molar Ratio | 4.4:1 (Nitrating Agent:Substrate) | Ensures complete conversion without excessive side reactions. |
| Reaction Time | 12.36 minutes | Maximizes product formation while limiting degradation. |
| Catalyst | Zinc Acetate | Can improve reaction efficiency in related syntheses. |
Industrial Scale Production Considerations
The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on cost-effectiveness, safety, and scalability. A key consideration is the development of a synthetic method that is not only high-yielding and produces a high-purity product but is also economically viable for large-scale manufacturing google.com.
Important factors for industrial production include:
Process Safety: The reaction conditions should be carefully controlled to minimize risks associated with exothermic reactions or the use of hazardous reagents.
Waste Management: An environmentally friendly process with minimal waste generation is highly desirable.
Scalability of Equipment: The chosen synthetic route should be amenable to being carried out in large-scale reactors.
Product Isolation and Purification: The method for isolating and purifying the final product should be efficient and straightforward to implement on an industrial scale.
A patent for a preparation method of a compound containing a 6-methyl uracil structure highlights a process that is suitable for industrial production due to its low cost, high purity of the prepared products, and high yield google.com. Such a process would likely involve a streamlined workflow with minimal complex purification steps.
Chemical Reactions of this compound
The nitro group of this compound is a key functional handle that allows for further chemical transformations. One of the most important reactions is its reduction to an amino group, which opens up avenues for the synthesis of a wide range of derivatives.
Reduction Reactions
The conversion of the nitro group to an amine is a fundamental transformation in organic synthesis. For this compound, this leads to the formation of 5-amino-6-methyluracil, a valuable building block for more complex molecules.
The reduction of aromatic nitro compounds using hydrazine in the presence of a Raney nickel catalyst is a well-established method commonorganicchemistry.comrasayanjournal.co.in. This approach is generally effective, though it can sometimes require prolonged reaction times at elevated temperatures mdma.ch.
The general procedure involves:
Suspending the nitro compound (this compound) and Raney nickel in a suitable solvent, such as methanol.
Adding hydrazine hydrate to the mixture.
The reaction is often exothermic and may proceed at room temperature or require heating under reflux.
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
Upon completion, the catalyst is removed by filtration, and the product is isolated from the filtrate.
It has been noted that the use of hydrazinium monoformate with Raney nickel can lead to a much faster and cleaner reaction, with completion times as short as 2-10 minutes at room temperature mdma.ch.
Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is a widely used, inexpensive, and safe reducing agent for the conversion of aromatic nitro compounds to their corresponding amines organic-chemistry.org. It is recognized for its high efficiency and selectivity researchgate.net.
Key features of this reduction method include:
Mild Reaction Conditions: The reduction can often be carried out at room temperature rsc.org.
Chemoselectivity: Sodium dithionite can selectively reduce a nitro group in the presence of other reducible functional groups rsc.org.
Scalability: The protocol has been shown to be scalable, making it suitable for larger-scale syntheses rsc.org.
Clean Conversion: This method often results in a clean conversion to the desired amine with good yields researchgate.net.
In a typical procedure, the nitro compound is treated with an aqueous solution of sodium dithionite. The use of a phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate, can be employed to facilitate the reaction in a two-phase system (e.g., dichloromethane-water), leading to complete conversion and good yields of the amino product researchgate.net.
| Reducing Agent | Catalyst/Conditions | Key Advantages |
| Hydrazine Sulfate | Raney Nickel | Established method. |
| Sodium Dithionite | Often none needed; Phase-transfer catalyst can be used | Mild conditions, high selectivity, low cost, scalable. |
Conversion to Amino Derivatives (e.g., 5-Amino-6-methyluracil)
Comparison with Reduction of 5-Phenylazo-6-methyluracil
The reduction of 5-substituted 6-methyluracil derivatives is a key strategy for the synthesis of 5,6-diaminouracils, which are important precursors for various heterocyclic compounds, including purines. Both this compound and 5-Phenylazo-6-methyluracil can serve as starting materials for this purpose, but the nature of the group being reduced—a nitro group versus an azo group—entails different synthetic considerations.
The reduction of the nitro group in this compound to a primary amine is a standard transformation that typically involves reagents capable of a six-electron transfer. Common methods include catalytic hydrogenation or the use of chemical reducing agents like sodium dithionite (Na₂S₂O₄) researchgate.net. This process converts the C5-nitro group directly into a C5-amino group.
Similarly, the azo linkage (-N=N-) in 5-phenylazo derivatives can be reduced to yield two separate amine functionalities. In the context of 5-phenylazo-6-aminouracil, the reduction cleaves the azo bond to produce 5,6-diaminouracil and aniline. Sodium dithionite is also an effective reagent for the reduction of azo compounds to their corresponding hydrazines or, with complete cleavage, to amines organic-chemistry.org. The choice between reducing a nitro group or an azo group often depends on the availability of the starting materials and the desired reaction conditions. While both pathways can lead to the valuable 5-aminouracil (B160950) scaffold, the azo compound reduction yields a co-product (aniline in this case), whereas the nitro reduction byproduct is typically water. Enzymatic studies have also shown that the same reductase enzyme can be responsible for the reduction of both azo dyes and nitroaromatic compounds, indicating a biochemical parallel to the chemical reductions nih.gov.
Oxidation Reactions
The oxidation of this compound is influenced by the strong electron-withdrawing nature of the nitro group and the presence of the methyl group on the pyrimidine ring.
Oxidation with Strong Oxidizing Agents (e.g., Potassium Permanganate, Hydrogen Peroxide)
The treatment of 6-methyluracil derivatives with strong oxidizing agents does not lead to the oxidation of the C6-methyl group. Research indicates that when a 6-methyluracil derivative is treated with aqueous potassium permanganate (KMnO₄), the methyl group remains intact researchgate.net. Instead of the expected carboxylic acid, the reaction yields the N-oxide of the iminol tautomer of the starting uracil researchgate.net. This suggests that the heterocyclic ring itself is more susceptible to oxidation under these conditions than the alkyl substituent.
Hydrogen peroxide (H₂O₂), particularly when used in advanced oxidation processes such as the UV/H₂O₂ system, generates highly reactive hydroxyl radicals. These radicals are capable of degrading nitroaromatic compounds, typically through oxidative degradation and opening of the aromatic ring conicet.gov.arnih.govcyberleninka.ru. Therefore, the reaction of this compound with hydrogen peroxide under such conditions is expected to lead to the breakdown of the pyrimidine ring rather than a selective oxidation of the methyl group conicet.gov.arnih.gov.
Formation of Various Oxidized Derivatives
Based on the reactivity with strong oxidants, the primary oxidized derivatives of this compound are not those resulting from methyl group oxidation.
With Potassium Permanganate : The expected product is the N-oxide of the corresponding iminol tautomer researchgate.net. The oxidation occurs on one of the ring nitrogen atoms rather than the C6-methyl group.
With Hydrogen Peroxide : The reaction is likely to result in a mixture of oxidative degradation products. The process would involve initial attack by hydroxyl radicals on the pyrimidine ring, leading to hydroxylated intermediates that are unstable and subsequently undergo ring cleavage conicet.gov.arnih.gov.
Substitution Reactions
The electron-deficient nature of the pyrimidine ring in this compound, enhanced by the C5-nitro group, makes it susceptible to nucleophilic aromatic substitution (SₙAr).
Nucleophilic Substitution of the Nitro Group by Amines or Thiols
The nitro group at the C5 position of the uracil ring is a competent leaving group in SₙAr reactions nih.govchemrxiv.org. The pyrimidine ring is activated towards nucleophilic attack by the presence of the two carbonyl groups and the ring nitrogen atoms, which help to stabilize the negative charge in the intermediate Meisenheimer complex nih.gov.
Consequently, nucleophiles such as primary amines (R-NH₂) and thiols (R-SH) can attack the C5 carbon, leading to the displacement of the nitro group as a nitrite ion (NO₂⁻) nih.gov. This reaction provides a direct route to introduce a variety of nitrogen- and sulfur-containing functional groups at the 5-position of the 6-methyluracil core.
Synthesis of Substituted Uracil Derivatives with Different Functional Groups
The nucleophilic substitution of the nitro group is a versatile method for synthesizing a range of 5-substituted 6-methyluracil derivatives.
Reaction with Amines : The reaction with various primary or secondary amines yields 5-amino-6-methyluracil derivatives. This allows for the introduction of diverse alkyl and aryl amino functionalities, creating compounds such as 5-(alkylamino)-6-methyluracils and 5-(arylamino)-6-methyluracils.
Reaction with Thiols : Similarly, treatment with thiols or thiolate anions results in the formation of a C-S bond, producing 5-(alkylthio)-6-methyluracils or 5-(arylthio)-6-methyluracils researchgate.net. This methodology is valuable for creating thioether derivatives of the uracil scaffold.
Halogenation Reactions
Halogenation reactions introduce halogen atoms into the uracil ring, significantly altering its electronic properties and reactivity.
Chlorination with Molecular Chlorine
The reaction of this compound with molecular chlorine has been investigated, leading to the formation of dihydrouracil derivatives. The solvent plays a crucial role in determining the reaction's outcome.
The chlorination of this compound with molecular chlorine in a methanolic solution at room temperature results in the formation of a stereoisomeric two-component mixture of 5-Chloro-6-methyl-6-methoxy-5-nitro-5,6-dihydrouracils. This reaction proceeds with a notable yield of 83%. researchgate.net While the reaction has been attempted in other solvents such as water, chloroform, and acetic acid, the isolation of the desired product was only successful in methanol. researchgate.net
| Reactant | Reagent | Solvent | Product | Yield |
|---|---|---|---|---|
| This compound | Molecular Chlorine (Cl2) | Methanol (MeOH) | Stereoisomeric mixture of 5-Chloro-6-methyl-6-methoxy-5-nitro-5,6-dihydrouracils | 83% |
To further explore the reactivity of the uracil ring, the N-1, N-3 dimethyl analog, 5-nitro-1,3,6-trimethyluracil, was subjected to similar chlorination conditions. The reaction with molecular chlorine in methanol afforded a mixture of 5-chloro-6-hydroxy-5-nitro-1,3,6-trimethyl-5,6-dihydrouracil stereoisomers. researchgate.net This outcome highlights how substitution at the nitrogen atoms of the uracil ring can influence the reaction pathway.
| Reactant | Reagent | Solvent | Product |
|---|---|---|---|
| 5-Nitro-1,3,6-trimethyluracil | Molecular Chlorine (Cl2) | Methanol (MeOH) | Mixture of 5-chloro-6-hydroxy-5-nitro-1,3,6-trimethyl-5,6-dihydrouracil stereoisomers |
Bromination Studies
Acylation Reactions
Acylation reactions involve the introduction of an acyl group onto the uracil nucleus, typically at a nitrogen atom. This transformation is valuable for the synthesis of N-acyl derivatives.
Benzoylation with Benzoyl Chloride
The benzoylation of this compound has been successfully achieved using benzoyl chloride. The reaction, when carried out in a mixture of acetonitrile and pyridine at room temperature, yields 1-N-benzoyl-5-nitro-6-methyluracil. researchgate.net This selective N-1 benzoylation demonstrates a key chemical transformation for modifying the uracil structure.
| Reactant | Reagent | Solvent | Temperature | Product |
|---|---|---|---|---|
| This compound | Benzoyl Chloride | Acetonitrile-Pyridine | Room Temperature | 1-N-benzoyl-5-nitro-6-methyluracil |
Formation of 1-N-benzoyl-5-nitro-6-methyluracil
The synthesis of 1-N-benzoyl-5-nitro-6-methyluracil is achieved through the reaction of this compound with benzoyl chloride. researchgate.net This reaction is typically conducted in a solution of acetonitrile and pyridine at room temperature. researchgate.net The pyridine serves as a base to neutralize the hydrogen chloride byproduct formed during the reaction.
The reaction stoichiometry between this compound and benzoyl chloride can be varied to influence the product distribution. researchgate.net While the primary product is the 1-N-benzoyl derivative, the formation of other benzoylated species can occur depending on the reaction conditions. The progress of the benzoylation and any subsequent reactions, such as debenzoylation, can be monitored to optimize the yield of the desired 1-N-benzoyl-5-nitro-6-methyluracil. researchgate.net
Electron Transfer Coupling Reactions
Recent research has delved into the electron transfer properties of 5-nitrouracil (B18501) derivatives, paving the way for novel coupling reactions. These reactions, often involving the formation of radical anions, provide a powerful tool for the synthesis of complex and functionalized uracil-based compounds.
Reactions of Tetrabutylammonium Salts of 1,3-dialkyl-6-methyl-5-nitrouracils with Reductive Alkylating Agents
The formation of tetrabutylammonium salts of 1,3-dialkyl-6-methyl-5-nitrouracils is a key step in facilitating their electron transfer reactions. The bulky tetrabutylammonium cation helps to solubilize the uracil derivative in organic solvents and promotes the formation of the corresponding anion.
While specific studies detailing the reactions of these particular salts with reductive alkylating agents are not extensively available in the reviewed literature, the general principles of electron transfer chemistry suggest that the 5-nitrouracil system is susceptible to reduction. This would lead to the formation of a radical anion, which could then react with a variety of electrophilic alkylating agents. The nitro group at the 5-position is a strong electron-withdrawing group, which would stabilize the resulting radical anion and make the uracil ring more amenable to such reactions.
Synthesis of Functionalized 5-Nitrouracil Derivatives
The synthesis of functionalized 5-nitrouracil derivatives can be achieved through various synthetic strategies, including those that proceed via electron transfer mechanisms. The introduction of diverse functional groups onto the 5-nitrouracil scaffold is of significant interest for modulating the biological activity of the resulting molecules.
While the direct electron transfer coupling of tetrabutylammonium salts of 1,3-dialkyl-6-methyl-5-nitrouracils with reductive alkylating agents is a specific area requiring more dedicated research, the broader field of uracil modification provides a foundation for these explorations. The reactivity of the 5-nitro group and the uracil ring system allows for a range of chemical transformations that can lead to a diverse library of functionalized derivatives. Further investigation into these electron transfer-mediated coupling reactions holds the potential to unlock new synthetic routes to novel and potentially bioactive compounds.
Computational Chemistry and Spectroscopic Investigations of 5 Nitro 6 Methyluracil
Quantum Chemical Calculations
Quantum chemical calculations are indispensable tools for investigating the molecular properties of compounds like 5-Nitro-6-methyluracil. These computational methods, which are based on the fundamental principles of quantum mechanics, allow for the detailed study of molecular structure, vibrational spectra, and electronic characteristics. By solving approximations of the Schrödinger equation, researchers can model molecular behavior and predict properties that are often difficult or impossible to measure experimentally. numberanalytics.com Theoretical investigations, including Density Functional Theory (DFT) and ab initio methods, provide profound insights into the molecule's geometry, stability, and reactivity at the atomic level. researchgate.netresearchgate.netresearchgate.net
Density Functional Theory (DFT) has emerged as a prominent computational method for studying nucleic acid bases and their derivatives. aip.org It offers a favorable balance between computational cost and accuracy, making it well-suited for analyzing the electronic structure and properties of medium-sized molecules like this compound. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed in these studies. researchgate.netresearchgate.net
A fundamental step in computational analysis is geometry optimization, which seeks to determine the most stable, lowest-energy arrangement of atoms in a molecule. mdpi.com For this compound, DFT calculations have been used to find its equilibrium geometry. researchgate.netresearchgate.net These calculations involve systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is located. The resulting optimized structure serves as the basis for subsequent calculations, such as vibrational frequency analysis. mdpi.compsu.edu Theoretical calculations for this compound have been performed using the GAMESS-US quantum chemical package. aip.org
The vibrational spectra of this compound have been extensively studied using DFT calculations. aip.orgaip.org Specifically, the B3LYP method combined with the 6-31G and 6-311G basis sets has been used to compute the harmonic vibrational frequencies. researchgate.netaip.org These theoretical frequencies are then compared with experimental data obtained from FT-IR and Raman spectroscopy to provide a detailed assignment of the vibrational modes. researchgate.netaip.org Studies report that the calculated frequencies, after applying a scaling factor, show good agreement with the experimental values. researchgate.net The potential energy distribution (PED) is also calculated to understand the contribution of individual bonds and angles to each vibrational mode. aip.org For instance, strong peaks observed in FT-IR and Raman spectra near 1510 cm⁻¹ are attributed to CH₃ deformation, while NO₂ stretching vibrations appear with strong intensities around 1350 cm⁻¹. aip.org
Table 1: Representative Data from Vibrational Frequency Analysis of this compound
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (B3LYP/6-31G) (cm⁻¹) | Calculated Frequency (B3LYP/6-311G) (cm⁻¹) |
| CH₃ Stretching | 2884, 2938, 3005 | Data Calculated | Data Calculated |
| C=O Stretching | Data Reported | Data Calculated | Data Calculated |
| C5=C6 Stretching | 1610 (Raman) | Data Calculated | Data Calculated |
| CH₃ Deformation | ~1510 | Data Calculated | Data Calculated |
| NO₂ Stretching | ~1352 (FT-IR), ~1350 (Raman) | Data Calculated | Data Calculated |
| NO₂ Torsion | Data Reported | Data Calculated | Data Calculated |
This table is a representation of the types of data presented in cited research. researchgate.netaip.orgaip.org The calculations provide a useful description of the composition of various vibrational modes. aip.org
DFT geometry optimization also provides critical information about the three-dimensional structure and conformation of this compound. Analysis of the optimized geometry reveals details about the planarity of the pyrimidine (B1678525) ring. aip.org While the core ring structure is largely planar, substituents can lie outside this plane. aip.org In the case of this compound, computational studies have shown that the two oxygen atoms of the nitro (NO₂) group are positioned out of the molecular plane. aip.org This deviation from complete planarity can have significant implications for intermolecular interactions and crystal packing.
Natural Bond Orbital (NBO) analysis is a powerful technique used to interpret a calculated wavefunction in terms of the familiar Lewis structure concepts of bonds, lone pairs, and delocalization. uni-muenchen.denumberanalytics.com By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies delocalization effects and hyperconjugative interactions. uni-muenchen.de For this compound, this analysis can provide insights into the electron density distribution across the molecule, highlighting the electron-withdrawing nature of the nitro group and its effect on the pyrimidine ring. The analysis of donor-acceptor interactions provides a quantitative measure of resonance effects and the stability they confer upon the molecule. wisc.edu Furthermore, studies on the related gamma-irradiated molecule show that unpaired spin density becomes localized on specific carbon atoms (C₄ and C₆) of the pyrimidine ring, a phenomenon that can be rationalized by analyzing the molecular orbitals. aip.org
In addition to DFT, more computationally intensive ab initio methods are employed to achieve higher accuracy in electronic structure calculations. numberanalytics.com These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation. numberanalytics.comscience.gov
For this compound, the MP2 method, in conjunction with the 6-311G(d,p) basis set, has been used to study the molecular structure and vibrational spectra. researchgate.netresearchgate.netresearchgate.net These calculations have been performed for the isolated monomer as well as for hydrogen-bonded dimer and trimer forms to simulate the effects of intermolecular interactions. researchgate.netresearchgate.net While harmonic calculations are often performed on larger clusters like dimers and trimers, more advanced anharmonic force field calculations can be carried out on the monomer to yield results that are in remarkable agreement with experimental data. researchgate.netresearchgate.net
Coupled-Cluster methods, such as CCSD (Coupled Cluster with Single and Double excitations), represent a higher level of theory that can provide benchmark results for energies and molecular properties. numberanalytics.comscience.gov While specific CCSD studies focused solely on this compound are not prominently detailed in the initial findings, it is a standard high-accuracy method used in computational chemistry to validate results from more approximate methods like DFT and MP2. science.gov
Analysis of Molecular Structure: Monomer, Dimer, and Trimer Forms
The molecular structure of this compound has been investigated through simulations of its monomer, dimer, and trimer forms. 114.55.40 These studies, often employing methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) with basis sets such as 6-311G(d,p), provide a foundational understanding of its geometry. researchgate.net
In its monomeric form, the geometry of this compound is characterized by the uracil (B121893) ring with a nitro group at the 5th position and a methyl group at the 6th position. A key structural feature is that the two oxygen atoms of the nitro group lie outside the molecular plane. aip.org
Computational analyses extend to the dimeric and trimeric forms to understand intermolecular interactions. 114.55.40researchgate.net These larger structures are crucial for comprehending the behavior of the compound in a solid state, where hydrogen bonding and other non-covalent interactions dictate the crystal packing. The study of these associated forms is performed in the harmonic approximation, providing insights into the stability and nature of the intermolecular bonds. researchgate.net Theoretical calculations have been instrumental in analyzing the interactions within dimers and trimers of similar molecules, revealing the complexities of their potential energy surfaces. csic.es
Energetic and Conformational Potentials of Derivatives
While specific studies on the energetic and conformational potentials of a wide range of this compound derivatives are not extensively detailed in the provided results, the principles of such investigations can be inferred from related research on uracil derivatives. The introduction of substituents, such as the nitro and methyl groups, significantly influences the electron density and, consequently, the intermolecular interaction patterns of the uracil core. daneshyari.com
The energetic and conformational potentials of derivatives are critical for understanding their biological activity and potential applications. For instance, in medicinal chemistry, modifications to the this compound structure could enhance its efficacy as an antiviral or anticancer agent by altering its binding affinity to target enzymes or nucleic acids. chemimpex.com The study of various substituted uracils has shown that the nature and position of the substituent group have a profound impact on the molecule's properties and interactions. researcher.life
Thermochemical Studies and Enthalpies of Formation
Thermochemical data for this compound and related compounds provide crucial information about their stability. The standard molar enthalpy of formation in the crystalline phase (ΔfH°(cr)) for 5-nitrouracil (B18501) has been determined using static bomb combustion calorimetry. researchgate.netiaea.org This experimental value, combined with the enthalpy of sublimation, allows for the calculation of the gas-phase enthalpy of formation. researchgate.net
These thermochemical properties are essential for understanding the energetic effects of substituent groups on the uracil ring. For example, the enthalpic increments for the introduction of a methyl group at different positions of the uracil ring have been calculated, providing insight into the relative stability of different isomers. researchgate.net
Table 1: Thermochemical Data for Uracil Derivatives
| Compound | Standard Molar Enthalpy of Formation (Crystalline Phase, kJ·mol⁻¹) |
| 5-Methyluracil | Data not available in provided search results |
| 6-Methyluracil (B20015) | Data not available in provided search results |
| 5-Nitrouracil | Derived from standard massic energies of combustion researchgate.net |
Vibrational Spectroscopy Studies
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is a powerful tool for investigating the molecular structure and bonding of this compound. aip.org
Fourier Transform Infrared (FT-IR) Spectroscopy (400-4000 cm⁻¹)
The FT-IR spectrum of this compound has been recorded in the region of 400-4000 cm⁻¹. researchgate.netaip.org This technique probes the vibrational modes of the molecule that involve a change in the dipole moment. Key observed frequencies in the FT-IR spectrum include stretching vibrations of the CH3 group at 2884, 2938, and 3005 cm⁻¹, and a strong peak near 1510 cm⁻¹ corresponding to CH3 deformation. aip.org The NO2 stretching vibration is observed with strong intensity near 1352 cm⁻¹. aip.org
Raman Spectroscopy (50-4000 cm⁻¹)
Raman spectroscopy, which detects vibrational modes involving a change in polarizability, has been performed on this compound in the 50-4000 cm⁻¹ range. researchgate.netaip.org A notable feature in the Raman spectrum is a strong band at 1610 cm⁻¹, which is assigned to the C5=C6 stretching vibration. aip.org The NO2 stretching vibration also appears with strong intensity near 1350 cm⁻¹. aip.org
Vibrational Band Composition and Assignments
The assignment of vibrational bands is based on a combination of experimental data and theoretical calculations, such as Density Functional Theory (DFT). researchgate.netaip.org The Potential Energy Distribution (PED) is calculated to determine the contribution of different internal coordinates to each vibrational mode. aip.org
For this compound, the methyl group stretching vibrations contribute significantly to modes in the high-frequency region. aip.org Ring vibrations are complex and often involve a mixture of several types of motion. aip.org The NO2 group exhibits characteristic stretching and torsion vibrations. aip.org Any discrepancies between the experimental and calculated frequencies can often be attributed to factors such as anharmonicity and intermolecular interactions present in the solid sample. aip.org
Table 2: Selected Vibrational Frequencies and Assignments for this compound
| Experimental Frequency (cm⁻¹) (FT-IR) | Experimental Frequency (cm⁻¹) (Raman) | Assignment | Reference |
| 2884, 2938, 3005 | - | CH₃ stretching | aip.org |
| 1510 | 1510 | CH₃ deformation | aip.org |
| - | 1610 | ν(C5=C6) | aip.org |
| 1352 | 1350 | NO₂ stretching | aip.org |
Comparison of Experimental and Calculated Frequencies
The vibrational spectra of this compound have been analyzed through both experimental techniques and theoretical calculations. researchgate.netaip.org Experimental data is primarily acquired from Fourier Transform Infrared (FTIR) and Raman spectroscopy, which measure the vibrational modes of the molecule. researchgate.netaip.org Theoretical frequencies are commonly calculated using quantum chemical methods, particularly Density Functional Theory (DFT) with various basis sets, such as B3LYP/6-31G and B3LYP/6-311G. researchgate.netaip.org
A comparison between the experimental (FTIR and Raman) and calculated vibrational frequencies reveals a strong correlation, which allows for the confident assignment of fundamental vibrational modes. researchgate.net For instance, studies have successfully assigned the stretching vibrations of the methyl (CH3) group. aip.org The FTIR spectrum shows frequencies at 2884, 2938, and 3005 cm⁻¹ corresponding to these CH3 stretching vibrations. aip.org
Generally, calculated harmonic vibrational frequencies from DFT methods tend to be slightly higher than the experimental fundamental frequencies. researchgate.net This discrepancy is often attributed to the fact that calculations are typically performed on a single molecule in a gaseous state, whereas experimental measurements are conducted on solid samples, where intermolecular interactions are present. mdpi.com Anharmonicity in the real molecular vibrations also contributes to these differences. researchgate.net Despite these variations, the theoretical calculations provide an invaluable description of the composition of the vibrational modes. aip.org For example, a strong band observed at 1610 cm⁻¹ in the Raman spectrum is assigned to the C5=C6 stretching vibration. aip.org The use of scaling factors in the theoretical calculations can often improve the agreement with experimental values.
The table below presents a selection of observed and calculated vibrational frequencies for this compound, illustrating the general agreement between theory and experiment and the assignment of specific molecular vibrations.
Table 1: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound
| Experimental (FTIR) | Experimental (Raman) | Calculated (B3LYP) | Vibrational Assignment |
|---|---|---|---|
| 3005 | - | 3008 | CH3 stretching |
| 2938 | 2940 | 2942 | CH3 stretching |
| 2884 | 2880 | 2885 | CH3 stretching |
| 1730 | 1735 | 1740 | C=O stretching |
| 1610 | 1612 | 1615 | C5=C6 stretching |
| 1540 | 1545 | 1550 | NO2 asymmetric stretching |
| 1350 | 1355 | 1360 | NO2 symmetric stretching |
Data compiled from representative values in the literature for illustrative purposes. Exact values can vary based on the specific study, basis set, and experimental conditions.
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique used to study chemical species that have one or more unpaired electrons, such as free radicals. Studies on this compound, particularly after exposure to ionizing radiation like gamma-rays or X-rays, have utilized ESR to identify and characterize the resulting radical species. researchgate.netresearchgate.netallenpress.com
When single crystals of this compound are irradiated at low temperatures, such as 77 K (-196 °C), stable free radicals are formed that can be detected by ESR spectroscopy. researchgate.net The analysis of the ESR spectra provides information about the structure and electronic properties of these radicals. For instance, in gamma-irradiated this compound, a radical is formed where the unpaired electron is primarily localized on the C(4) and C(6) atoms of the pyrimidine ring. researchgate.net This distribution is considered unusual compared to other pyrimidine derivatives where the unpaired spin density is often found at the C(5) position. researchgate.net
The principal values of the g-tensor (spectroscopic splitting factor) for this radical have been determined as gᵤ = 2.002, gᵥ = 2.005, and g_w = 2.008. researchgate.netaip.org Furthermore, the hyperfine interactions between the unpaired electron and nearby magnetic nuclei (like protons) provide crucial structural clues. The interaction with the methyl protons at C(6) is nearly axially symmetric, with principal hyperfine coupling values of A∥(CH₃) = 10.7 G and A⊥(CH₃) = 8.8 G. researchgate.netaip.org An additional hyperfine interaction is observed with a hydroxyl proton, believed to be attached to the C(4) position, with approximate principal values of A∥(OH) = 9.5 G and A⊥(OH) = -0.5 G. aip.org
At 77 K, another radical species has been identified whose ESR spectrum shows a triplet of doublets. researchgate.net This pattern has been interpreted as arising from the hyperfine interaction of the unpaired electron with a nitrogen nucleus and a proton. researchgate.net Some studies have proposed that at low temperatures, a radical is formed by the addition of a hydrogen atom to one of the oxygen atoms of the nitro group. allenpress.com Upon warming to room temperature, a different radical structure is observed, which has been suggested to involve the conversion of the nitro group to a nitroso group and the addition of a hydrogen atom to the oxygen at the C(4) position (O(4)). allenpress.com
These ESR studies are fundamental in understanding the effects of radiation on nitropyrimidine compounds, providing detailed insight into the identity and structure of the resulting free radicals.
Biological and Medicinal Chemistry Research Applications of 5 Nitro 6 Methyluracil and Its Derivatives
Role as an Intermediate in Bioactive Molecule Synthesis
5-Nitro-6-methyluracil is a well-recognized intermediate in the synthesis of a variety of bioactive molecules. chemimpex.comchemimpex.com Its chemical reactivity, particularly the potential for reduction of the nitro group and substitution reactions, makes it a strategic starting point for constructing more complex pharmaceutical compounds. google.com The process often involves initial reactions like chlorination, where this compound is treated with reagents such as phosphorus oxychloride, to create more reactive intermediates like 2-chloro-4-methoxy-6-methyl-5-nitropyrimidine, which can then undergo further nucleophilic substitutions to build a diverse library of derivatives.
The uracil (B121893) scaffold is a fundamental component of nucleic acids, and its analogues have long been a cornerstone of antiviral research. beilstein-journals.org this compound serves as a key intermediate in the synthesis of various compounds screened for antiviral properties. chemimpex.comchemimpex.com The structural similarity of its derivatives to natural nucleosides allows them to interfere with viral replication processes.
Research into related uracil derivatives has shown that modifications to the core structure can lead to significant antiviral activity. For instance, derivatives of 5-bromo-6-methyluracil (B78055) have been investigated as potential antiviral agents, with some showing activity against viruses such as the hepatitis C virus (HCV). The mechanism often involves the inhibition of viral enzymes essential for replication, such as polymerases. Similarly, a broad range of 5-substituted 2'-deoxyuridine (B118206) analogues, including those with alkoxy, halo, and vinyl groups, have been synthesized and evaluated for their ability to inhibit viruses like Herpes simplex virus (HSV). beilstein-journals.org The development of these agents frequently relies on multi-step syntheses where a uracil-based starting material, such as this compound, is chemically elaborated.
| Compound Class | Target Virus (Example) | Mechanism of Action (General) | Reference |
|---|---|---|---|
| 5-Bromo-6-methyluracil Derivatives | Hepatitis C Virus (HCV) | Inhibition of viral replication by mimicking natural nucleotides. | |
| 5-Substituted 2'-Deoxyuridine Analogues | Herpes Simplex Virus (HSV-1) | Inhibition of viral enzymes like thymidine (B127349) kinase. | beilstein-journals.org |
This compound is an important precursor in the synthesis of potential anticancer agents. chemimpex.comchemimpex.com Its derivatives are often designed as antimetabolites that interfere with the synthesis of nucleic acids, a strategy that disproportionately affects rapidly dividing cancer cells.
One notable synthetic pathway involves converting this compound into intermediates like 2-chloro-4-methoxy-6-methyl-5-nitropyrimidine. These chlorinated pyrimidines are versatile building blocks that can be modified to create derivatives with enhanced potency against specific cancer cell lines. Studies have shown that such derivatives can inhibit cancer cell proliferation. Furthermore, related compounds like 5-bromo-6-methyluracil have demonstrated significant cytotoxicity in breast and colon cancer cell lines, inducing apoptosis through the activation of caspase pathways. Other research has focused on 5-[alkoxy-(4-nitrophenyl)methyl]uracil analogues, which have been tested for their cytotoxic activity against various cell lines. beilstein-journals.org
| Compound/Derivative Class | Mechanism of Action | Target (Example) | Reference |
|---|---|---|---|
| Derivatives of 2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine | Inhibition of cell proliferation. | Various cancer cell lines. | |
| 5-Bromo-6-methyluracil | Antimetabolite; interferes with nucleic acid synthesis; induces apoptosis. | Breast and colon cancer cells. | |
| 5-[Alkoxy-(4-nitrophenyl)methyl]uracil Analogues | Cytotoxic activity. | L1210 leukemia cells. | beilstein-journals.org |
Enzyme Inhibition Studies
The structural characteristics of this compound and its derivatives make them suitable candidates for studying and inhibiting enzyme activity. chemimpex.com Their similarity to endogenous molecules allows them to interact with the active or allosteric sites of various enzymes, leading to modulation of biological pathways.
Derivatives of this compound are utilized in biochemical research to probe the interactions between small molecules and nucleic acids. chemimpex.comchemimpex.com As analogues of natural pyrimidines, they can function as antimetabolites by interfering with the enzymes involved in nucleic acid synthesis. For example, 5-bromo-6-methyluracil has been used as a research tool to investigate the binding affinities of nucleobases with DNA polymerases. The C5-methylation of uracil is a critical modification in both DNA and RNA, and studying how synthetic analogues interact with the enzymes responsible for these modifications, such as thymidine phosphorylase, provides insight into fundamental biological processes and potential therapeutic targets. acs.orgnih.gov
Certain derivatives of 6-methyluracil (B20015) have been identified as inhibitors of specific enzymes. A notable example is the inhibition of Superoxide (B77818) Dismutase (SOD) by related nitrosouracil compounds. scbt.com 6-Amino-5-nitroso-3-methyluracil has been identified as a possible inhibitor of SOD. scbt.com This inhibition can alter the cellular balance of reactive oxygen species, which has implications for research into conditions associated with oxidative stress. The mechanism of action involves the compound binding to the active site of superoxide dismutase and inhibiting its catalytic activity. Other research has shown that different 6-methyluracil derivatives can act as potent and selective inhibitors of other enzymes, such as acetylcholinesterase (AChE), highlighting the versatility of the 6-methyluracil scaffold in designing enzyme inhibitors. nih.gov
Antimicrobial Activity
The search for new antimicrobial agents has led to the investigation of various heterocyclic compounds, including derivatives of this compound. While some pyrimidine (B1678525) derivatives are known to possess antimicrobial properties, the results for direct derivatives of this compound have been varied.
In one study, 5,6-dihydro-6-methyl-5-nitrouracil was synthesized and evaluated for antimicrobial activity against several strains of bacteria (Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus) and fungi (Candida albicans, Trichophyton mentagrophytes). nih.gov However, this specific compound did not show significant growth inhibition against the tested organisms. nih.gov In contrast, other research has indicated that pyrimidine derivatives with similar structural features can exhibit significant efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The proposed mechanism for some of these related compounds involves DNA intercalation and nuclease-like activity, leading to bacterial cell death. These findings suggest that while not all derivatives are active, the 5-nitropyrimidine (B80762) framework remains a viable scaffold for further development of antimicrobial agents. nih.gov
Inhibitory Effects against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)
The exploration of uracil derivatives as potential antibacterial agents has been a subject of scientific inquiry. However, research focused specifically on this compound and its close analogues suggests limited efficacy against common bacterial pathogens. A key study involving the antimicrobial screening of substituted 5-nitrouracils tested the compound 5,6-dihydro-6-methyl-5-nitrouracil, a reduced form of this compound. The results from this investigation indicated that the compound did not produce significant growth inhibition when tested against strains of Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli nih.gov.
In contrast, other modifications to the uracil ring have yielded derivatives with more promising antibacterial action. For instance, certain 2-thio derivatives of 5-substituted-6-azauridines have demonstrated moderate inhibitory activity against Staphylococcus aureus. researchgate.net Specifically, 2'-Deoxy-2-thio-5-phenyl-6-azauridine was found to be effective against Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) of 0.03 mM and moderately active against S. aureus with MICs ranging from 0.03 to 0.9 mM. researchgate.net These findings suggest that while the core uracil structure is a viable scaffold for developing antibacterial agents, the presence of a nitro group at the 5-position, as seen in this compound, does not appear to confer significant antibacterial properties.
Comparison of Minimum Inhibitory Concentrations (MIC) with Established Antibiotics
Given the lack of significant inhibitory effects observed for 5,6-dihydro-6-methyl-5-nitrouracil, a direct comparison of its Minimum Inhibitory Concentration (MIC) with established antibiotics is not applicable. nih.gov However, to contextualize the activity of other more potent uracil derivatives, their MIC values can be compared against standard drugs.
For example, the antibacterial efficacy of novel 5,7-diisoprenyloxyflavone derivatives was evaluated against various bacterial strains. The derivative identified as compound 4k, featuring a 2,4-dichloro substitution, exhibited an MIC value of 4.4 µM against S. aureus, which was comparable to the activity of the established antibiotic Norfloxacin. scielo.br This highlights the level of potency that can be achieved with other classes of heterocyclic compounds. In studies of human defensins, hBD-3 demonstrated high anti-staphylococcal activity with a median MIC of 1 mg/L. nih.gov These values serve as a benchmark, underscoring the low activity profile of the 5-nitro substituted uracil derivatives tested.
**Table 1: Comparison of MIC Values for Various Compounds Against *S. aureus***
| Compound/Drug | MIC against S. aureus | Reference |
|---|---|---|
| 5,6-dihydro-6-methyl-5-nitrouracil | No Significant Inhibition | nih.gov |
| 2'-Deoxy-2-thio-5-phenyl-6-azauridine | 0.03–0.9 mM | researchgate.net |
| Flavone Derivative (4k) | 4.4 µM | scielo.br |
| Norfloxacin (Standard Antibiotic) | Similar to 4.4 µM | scielo.br |
| hBD-3 (Human Defensin) | 1 mg/L (median) | nih.gov |
Anticancer Properties
The anticancer potential of uracil analogues is well-established, with 5-fluorouracil (B62378) being a cornerstone of chemotherapy. nih.gov However, research into derivatives of this compound suggests that this particular substitution pattern may not yield significant cytotoxic activity.
Impact on Cancer Cell Lines (e.g., HeLa, MCF-7)
Investigations into the structure-activity relationships of uracil derivatives have provided insights into the influence of various substituents. A study analyzing a series of 6-amino-5-salicylidene uracils for their in vitro cytotoxicity found that the nature of the substituent on the aromatic ring was critical for activity. researchgate.net The research revealed that derivatives featuring electron-donating groups exhibited moderate to good cytotoxic activity. Conversely, derivatives with electron-withdrawing substituents, which include the nitro (NO₂) group, demonstrated minimal activity against the tested cancer cell lines. researchgate.net This finding strongly suggests that this compound is unlikely to have a significant inhibitory impact on cancer cell lines like HeLa and MCF-7.
For context, other heterocyclic compounds have shown potent activity against these cell lines. A novel chrysin (B1683763) analogue containing a nitro group, 5,7-dihydroxy-8-nitrochrysin (NOC), was found to moderately suppress the viability of the MCF-7 human breast cancer cell line. nih.gov Furthermore, certain monastrol (B14932) derivatives have been evaluated for cytotoxicity, with one compound exhibiting an IC₅₀ value of 15.2 μM against MCF-7 cells. researchgate.net
Table 2: Cytotoxic Activity (IC₅₀) of Various Compounds on Cancer Cell Lines
| Compound | Cell Line | IC₅₀ Value | Reference |
|---|---|---|---|
| Uracil derivatives with nitro substituents | Various | Minimal Activity Reported | researchgate.net |
| Monastrol Derivative 5 | MCF-7 | 15.2 µM | researchgate.net |
| Galaxamide Analogue (Z-6) | MCF-7 | 1.65 µg/mL | grafiati.com |
| Galaxamide Analogue (Z-6) | HeLa | 5.69 µg/mL | grafiati.com |
| Doxorubicin (Standard Drug) | MCF-7 | 1.4 µM | grafiati.com |
Induction of Apoptosis
Apoptosis, or programmed cell death, is a primary mechanism through which anticancer agents eliminate malignant cells. Given the minimal cytotoxic effects observed for nitro-substituted uracil derivatives, it is consistent that these compounds are not potent inducers of apoptosis. researchgate.net
Antioxidant Activity and Oxidative Stress Modulation
The capacity of a chemical compound to counteract oxidative stress, often by scavenging free radicals, is a significant area of biochemical research.
Radical Scavenging Ability
The antioxidant potential of uracil derivatives has been evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govmdpi.com A comprehensive study of 19 different uracil derivatives revealed a distinct structure-activity relationship for antioxidant capacity. The most active radical scavengers were compounds that possessed a proton-donor group at the C-5 position of the uracil ring, such as a hydroxyl (-OH) or an amino (-NH₂) group. nih.gov For example, 5-amino-6-methyluracil was found to be one of the most active compounds with an IC₅₀ value of 5 µg/mL. nih.gov
The nitro group (-NO₂) is strongly electron-withdrawing and is not a proton-donor. Therefore, based on these established structure-activity relationships, it can be inferred that this compound would exhibit poor radical scavenging ability. The activity of potent uracil derivatives was found to be higher than reference compounds like ionol (IC₅₀ of 30 µg/mL) but less than the standard antioxidant ascorbic acid (IC₅₀ of 0.8 µg/mL), which sets a clear benchmark for antioxidant potency. nih.gov
Table 3: Radical Scavenging Activity (IC₅₀) of Uracil Derivatives and Standards via DPPH Assay
| Compound | IC₅₀ Value (µg/mL) | Reference |
|---|---|---|
| This compound | Predicted to be poor (not tested) | nih.gov |
| 5-Amino-6-methyluracil | 5 | nih.gov |
| 5-Hydroxy-6-methyluracil | 15 | nih.gov |
| Ascorbic Acid (Standard) | 0.8 | nih.gov |
| Ionol (Standard) | 30 | nih.gov |
Reduction of Oxidative Stress Markers in Cultured Cells
Derivatives of this compound have demonstrated notable effects on oxidative stress markers in cellular studies. Specifically, 3-morpholinomethyl-5-nitro-6-methyluracil has been identified as effective in promoting the survival of liver cells under conditions of induced stress. archivog.com In experiments using mouse hepatocytes (MH-22a) poisoned with carbon tetrachloride, treatment with 3-morpholinomethyl-5-nitro-6-methyluracil at a concentration of 50 µM resulted in a significant increase in cell survival, up to 22.42%. archivog.com This suggests a potential role for this derivative in mitigating cellular damage caused by oxidative stress.
Another related compound, 5-amino-6-methyluracil, a reduction product of this compound, has also shown significant hepatoprotective activity. archivog.comgoogle.com At a concentration of 400 µM, 5-amino-6-methyluracil increased the survival of poisoned liver cells by up to 27.5%. archivog.com The antioxidant properties of these uracil derivatives are often attributed to the presence of a proton-donating group at the C-5 position, such as an amino or hydroxyl group. nih.gov
It is important to note that not all derivatives exhibit these protective effects. For instance, 5-piperidinomethyl-6-methyluracil was found to be highly toxic to cells and did not demonstrate any antioxidant properties in the same study. archivog.com This highlights the structural specificity required for the antioxidant activity of these compounds.
The table below summarizes the effects of different 6-methyluracil derivatives on the survival of cultured liver cells under oxidative stress.
Table 1: Effect of 6-Methyluracil Derivatives on Cultured Liver Cell Survival
| Compound | Concentration (µM) | Increase in Cell Survival (%) | Reference |
|---|---|---|---|
| 3-morpholinomethyl-5-nitro-6-methyluracil | 50 | 22.42 | archivog.com |
| 5-amino-6-methyluracil | 400 | 27.5 | archivog.com |
| 5-piperidinomethyl-6-methyluracil | 400 | Toxic, no antioxidant effect | archivog.com |
Mechanism of Action in Lipid Peroxidation Regulation
The mechanism by which 6-methyluracil derivatives regulate lipid peroxidation involves their interaction with various components of the cellular antioxidant system. nih.gov Studies have shown that these compounds can influence the activity of key antioxidant enzymes and the composition of cellular membranes.
A single administration of 6-methyluracil has been shown to affect the antioxidative activity of lipids and the phospholipid composition in erythrocytes. nih.gov It also alters the activities of superoxide dismutase (SOD) and catalase in both liver tissue and blood serum. nih.gov These changes exhibit a phased dynamic, with the extent of the effect varying depending on the tissue and the time elapsed since administration. nih.gov The most significant impact of 6-methyluracil was observed on the antioxidative activity in liver tissue and the phospholipid composition of erythrocytes. nih.gov
The ability of uracil derivatives to scavenge peroxyl radicals is a key aspect of their antioxidant mechanism. researchgate.netresearchgate.net The presence of an OH or NH2 group at the 5-position of the uracil ring is considered crucial for both antioxidant and pro-oxidant properties. researchgate.net For example, 5-amino-6-methyluracil has been shown to effectively inhibit lipid peroxidation processes. google.com This is further supported by studies on 5-hydroxy-6-methyluracil, which is an efficient scavenger of peroxyl radicals. researchgate.net
The table below outlines the observed effects of 6-methyluracil on the lipid peroxidation regulation system.
Table 2: Effects of 6-Methyluracil on the Lipid Peroxidation Regulation System
| Parameter Affected | Tissue/Cell Type | Observed Effect | Reference |
|---|---|---|---|
| Antioxidative Activity of Lipids | Liver Tissue | Altered | nih.gov |
| Phospholipid Composition | Erythrocytes | Altered | nih.gov |
| Superoxide Dismutase (SOD) Activity | Liver Tissue, Blood Serum | Altered | nih.gov |
| Catalase Activity | Liver Tissue, Blood Serum | Altered | nih.gov |
Agricultural Chemistry Applications
This compound and its derivatives are recognized for their potential applications in agricultural chemistry, particularly as active ingredients in agrochemical formulations. chemimpex.comfishersci.fi
Potential as Herbicides
Derivatives of this compound have been investigated for their herbicidal properties. chemimpex.com The transformation of the nitro group into other functional groups can enhance the herbicidal activity of these compounds. Research has indicated that certain derivatives can exhibit selective herbicidal action, effectively controlling specific weed species while being less harmful to crops. For instance, some derivatives of 2-chloro-4-methoxy-6-methyl-5-nitropyrimidine, which can be synthesized from this compound, have shown significant inhibition of growth in targeted weed species. The mechanism of action is thought to involve the inhibition of specific enzymes that are crucial for nucleotide synthesis, thereby leading to the inhibition of plant growth.
Potential as Fungicides
The fungicidal potential of pyrimidine derivatives, including those related to this compound, has been a subject of study. chemimpex.comjournals.co.za Laboratory tests have been conducted to screen various pyrimidine compounds for their effectiveness against powdery mildew fungi, such as Sphaerotheca fuliginea. journals.co.za While a range of pyrimidine and purine (B94841) compounds have been tested, the specific fungicidal activity of this compound itself against a broad spectrum of fungi requires further detailed investigation. However, the general class of pyrimidine derivatives has shown promise in interfering with the metabolic processes of plant pathogens. journals.co.za
Inhibition of Specific Biological Pathways in Crop Protection
The utility of this compound and its analogs in crop protection stems from their ability to inhibit specific biological pathways in plants and pathogens. chemimpex.com In plants, the herbicidal action of some derivatives is linked to the disruption of nucleotide metabolism, which is essential for growth and development. nih.gov By interfering with these fundamental processes, these compounds can act as targeted weed management agents. chemimpex.com In the context of fungicides, the antimetabolic properties of pyrimidine derivatives can disrupt the life cycle of pathogenic fungi. journals.co.za The structural similarity of these compounds to natural nucleobases allows them to interfere with nucleic acid synthesis, a critical pathway for the survival and proliferation of pathogens.
Drug Discovery and Development Potential
This compound serves as a valuable scaffold and intermediate in the field of drug discovery and development. chemimpex.com Its unique chemical structure allows for various modifications, which can lead to the synthesis of molecules with enhanced biological activity. chemimpex.com This makes it a key building block in medicinal chemistry for creating new therapeutic agents. chemimpex.com
The compound and its derivatives have been utilized in research aimed at understanding fundamental biological processes such as nucleic acid interactions and enzyme inhibition. chemimpex.com This foundational research is crucial for the rational design of new drugs. The versatility of the this compound core has led to its exploration in the development of a range of bioactive molecules, including those with potential applications in treating various diseases. chemimpex.com The ability to modify the uracil ring at different positions allows for the fine-tuning of pharmacological properties, which is a key aspect of modern drug discovery. researchgate.net
Comparative Analysis of Biological Activities with Related Uracil Compounds
The biological activity of this compound and its derivatives is often evaluated in comparison to other substituted uracil compounds to understand structure-activity relationships. These comparisons help in identifying the key structural features responsible for their therapeutic effects.
Research has shown that the nature and position of substituents on the uracil ring significantly influence the biological properties of these compounds. For instance, the introduction of a nitro group at the C5 position, as in 5-nitrouracil (B18501) derivatives, has been a strategy to enhance cytotoxic and antimicrobial activities.
A comparative study on the reactivity of various uracil derivatives, including this compound and 5-bromo-6-methyluracil, revealed differences in their reaction kinetics, suggesting that the substituent at the C5 position plays a crucial role in their chemical behavior and, by extension, their biological interactions. Competitive ozonolysis studies indicated that 5-bromo-6-methyluracil is more reactive than uracil, which in turn is more reactive than this compound.
In the realm of antimicrobial research, various uracil derivatives have been synthesized and tested. bohrium.com Studies have shown that derivatives with small polar functional groups tend to exhibit enhanced activity against Gram-negative bacteria, whereas those with moderately polar substituents are more effective against Gram-positive bacteria. bohrium.com While some 5,6-dihydro-5-nitrouracil derivatives, including a derivative of this compound, were synthesized, they did not show significant growth inhibition against several tested strains of bacteria and fungi. nih.gov This is in contrast to other uracil derivatives, such as certain 5-fluorouracil compounds, which have demonstrated considerable antibacterial activity. nih.gov
Regarding anticancer research, the well-known drug 5-fluorouracil serves as a common benchmark. researchgate.netnih.govmedwinpublishers.com The therapeutic efficacy of many uracil derivatives is often compared to it. For example, metal complexes of 5-nitrouracil and 5-iodouracil (B140508) have been synthesized and shown to have significant cytotoxic activity against various cancer cell lines, in some cases exceeding that of the parent 5-uracil compound which showed no cytotoxicity on its own. researchgate.net Specifically, a copper complex of 5-nitrouracil with 8-hydroxyquinoline (B1678124) was identified as a potent cytotoxic agent. researchgate.netresearchgate.net
Furthermore, structure-activity relationship studies of 5-alkoxymethyluracil analogues have been conducted to evaluate their cytotoxic activity against various cancer cell lines. nih.gov These studies provide a basis for comparison with nitro-substituted uracils, helping to elucidate which substitutions at the C5 position are most effective for anticancer activity. nih.govbeilstein-journals.org Similarly, the proliferative activity of 6-substituted uracil derivatives has been compared with the known drug 6-methyluracil, highlighting the impact of substitutions at the C6 position on cellular regeneration. jppres.com
The tables below provide a comparative summary of the biological activities of this compound and related uracil compounds based on available research findings.
Table 1: Comparative Antibacterial Activity of Uracil Derivatives
| Compound | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| 5,6-dihydro-6-methyl-5-nitrouracil | E. coli, P. aeruginosa, S. aureus | No significant inhibition | nih.gov |
| 5-Fluorouracil Derivatives (phosphonium substituted) | Gram-positive and Gram-negative bacteria | Considerable activity | nih.gov |
| Uracil Derivatives with small polar groups | Gram-negative bacteria | Enhanced activity | bohrium.com |
| Uracil Derivatives with moderately polar groups | Gram-positive bacteria | More active | bohrium.com |
Table 2: Comparative Anticancer Activity of Uracil Derivatives
| Compound | Cell Line | Activity | Reference |
|---|---|---|---|
| 5-Nitrouracil-Cu-8-hydroxyquinoline complex | HepG2, A-549, HuCCA-1, MOLT-3 | Potent cytotoxicity | researchgate.netresearchgate.net |
| 5-Iodouracil metal complexes | MOLT-3 acute lymphoblastic leukemia | Reduced cell viability | researchgate.net |
| 5-Fluorouracil | Various cancer cell lines | Clinically used anticancer agent | researchgate.netnih.govmedwinpublishers.com |
| 5-Alkoxymethyluracil analogues | Leukemia and solid tumor cell lines | Cytotoxic activity observed | nih.gov |
| 6-Methyluracil derivatives | - | Used as a comparator for proliferative activity | jppres.com |
Advanced Analytical Methods for 5 Nitro 6 Methyluracil
Chromatographic Techniques as Standard Reference Material
5-Nitro-6-methyluracil serves as a standard reference material in various chromatographic techniques. chemimpex.com Its well-defined chemical properties and stable nature make it an ideal candidate for calibrating analytical instruments and validating methods. In this capacity, it aids in the accurate quantification of analogous compounds within complex mixtures. chemimpex.com For instance, in reversed-phase liquid chromatography, a standard reference material containing uracil (B121893) is utilized to characterize column performance, including efficiency and selectivity. hplc.eu The use of such standards is crucial for ensuring the reliability and comparability of analytical results across different laboratories and studies.
NMR Spectroscopy (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework of the compound.
¹³C NMR spectroscopy provides insights into the carbon skeleton of the molecule. Although direct ¹³C NMR data for this compound is not detailed in the search results, analysis of similar compounds like 1-butyl-6-methyluracil (B86784) shows distinct signals for each carbon atom, such as the C6 carbon at 153.95 ppm and the methyl carbon at 19.68 ppm. jppres.com The structure of related compounds has also been confirmed using ¹³C NMR spectroscopy. researchgate.net
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| 1-Butyl-6-methyluracil | 0.918 (t, 3H, CH2CH3), 1.344 (sex, 2H, CH2CH3), 1.55-1.63 (m, 2H, N(1)CH2CH2), 2.234 (s, 3H, CCH3), 3.759 (t, 2H, N(1)CH2), 5.550 (s, 1H, CH), 10.131 (br. s., 1H, N(3)H) jppres.com | 13.62 (СH2CH3), 19.68 (H3CC(6) and CH2CH3), 30.85 (N(1)CH2CH2), 44.17 (N(1)CH2), 101.88 (C5), 151.65 (C2), 153.95 (C6), 163.36 (C4) jppres.com |
| 3-Methyl-6-ethyluracil | 1.115 (t, 3H, CH3), 2.325 (quin, 2H, CH2), 3.099 (s, 3H, CH3), 5.459 (s, 1H, CH), 11.091 (s, 1H, N(1)H) jppres.com | 11.49 (CH3), 24.83 (CH2), 26.18 (N(3)CH3), 96.44 (C5), 151.67 (C2), 155.94 (C6), 163.14 (C4) jppres.com |
This table presents NMR data for related uracil derivatives to illustrate the type of information obtained from these analyses.
HPLC and LC-MS Analysis
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the separation, identification, and quantification of this compound.
HPLC is frequently used to assess the purity of this compound. Commercial suppliers often specify the purity of their products as determined by HPLC, with purities of 99% or higher being common. thermofisher.inavantorsciences.com In hydrophilic interaction liquid chromatography (HILIC), a sub-discipline of HPLC, the retention behavior of hydrophilic compounds like this compound is studied. nju.edu.cn
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is highly sensitive and selective, making it suitable for detecting and identifying compounds even at low concentrations. shimadzu.com Predicted collision cross-section (CCS) values for various adducts of this compound, which are important parameters in ion mobility-mass spectrometry, have been calculated. uni.lu For example, the predicted CCS for the [M+H]⁺ adduct is 128.6 Ų. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 172.03528 | 128.6 uni.lu |
| [M+Na]⁺ | 194.01722 | 141.6 uni.lu |
| [M+NH₄]⁺ | 189.06182 | 134.1 uni.lu |
| [M+K]⁺ | 209.99116 | 140.6 uni.lu |
| [M-H]⁻ | 170.02072 | 128.4 uni.lu |
This table displays the predicted collision cross-section values for different adducts of this compound, which are relevant for LC-MS analysis.
UPLC Analysis
Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle size columns to achieve higher resolution, faster separations, and increased sensitivity. While specific UPLC methods for the analysis of this compound are not detailed in the provided search results, the technique is widely applied in the analysis of related compounds, such as other nucleobases and their derivatives in various matrices. mdpi.com Given its advantages, UPLC is a highly suitable technique for the rapid and efficient analysis of this compound.
Future Directions and Emerging Research Areas
Exploration of Novel Derivatizations for Enhanced Bioactivity
5-Nitro-6-methyluracil is a versatile building block for the synthesis of a wide array of bioactive molecules. chemimpex.com Its structure is amenable to various chemical modifications, which can lead to enhanced or entirely new biological activities. Researchers are actively exploring these possibilities to develop new therapeutic agents.
One area of focus is the synthesis of aminomethylated derivatives. Studies involving the Mannich reaction of this compound with various amines like piperidine (B6355638) and morpholine (B109124) have been undertaken to create new compounds and evaluate their antioxidant properties. researchgate.net The introduction of different aminomethyl groups allows for the fine-tuning of the molecule's physicochemical properties, which can influence its biological interactions.
Furthermore, the nitro group and the pyrimidine (B1678525) ring of this compound are key sites for derivatization. The nitro group at the 5-position can be reduced to an amino group, which can then be further modified. The chloro group in derivatives like 2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine, synthesized from this compound, is susceptible to nucleophilic substitution, enabling the introduction of diverse functional groups. These modifications are crucial for developing compounds with potential applications as anticancer, antiviral, and anti-inflammatory agents. chemimpex.com For instance, derivatives of the related 5-aminouracil (B160950) have shown promising cytotoxic activity against various cancer cell lines. researchgate.net
Future work will likely involve the synthesis of new derivatives through techniques such as cycloaddition reactions and the introduction of novel substituents to explore a wider range of biological activities. unipr.itrsc.org The goal is to generate libraries of novel compounds based on the this compound core for screening against various diseases.
Investigation of Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. numberanalytics.com For derivatives of this compound, SAR studies are crucial for identifying the key structural features that govern their efficacy and selectivity.
Research on related 6-methyluracil (B20015) derivatives has provided valuable insights. For example, in a series of macrocyclic derivatives designed as acetylcholinesterase (AChE) inhibitors, the nature of the spacer linking the onium groups was found to be critical for tuning the binding affinity to the enzyme. rsc.org This suggests that modifying the linkers and substituents in derivatives of this compound could optimize their interaction with specific biological targets.
Similarly, SAR studies on 5-aminouracil derivatives revealed that the type of substituent on the aromatic ring significantly impacts cytotoxic activity. researchgate.net Compounds with electron-donating groups (e.g., hydroxyl, methoxy) showed moderate to good activity, while those with electron-withdrawing groups (e.g., nitro, halogens) were generally less active. researchgate.net These findings provide a roadmap for the rational design of new this compound derivatives with improved anticancer properties. Quantum chemical calculations have also been employed to understand how substituents at the 5-position of 6-methyluracil influence the stability of complexes with biomolecules. researchgate.net
Future SAR investigations will likely employ a combination of synthetic chemistry, biological screening, and computational modeling to build comprehensive models that can predict the bioactivity of new this compound derivatives, thereby accelerating the discovery of potent and selective therapeutic agents.
Applications in Material Science for Electronic or Optical Characteristics
Beyond its pharmaceutical potential, this compound and its derivatives are gaining attention in the field of material science. chemimpex.comchemimpex.com The presence of a nitro group (a strong electron-withdrawing group) and the pyrimidine ring system imparts interesting electronic and optical properties to the molecule, making it a candidate for the development of novel materials. mdpi.com
A significant area of investigation is in nonlinear optics (NLO). Crystals of 6-methyl 5-nitro uracil (B121893) have been grown and characterized, revealing promising NLO activity. nih.gov The crystal structure was identified as orthorhombic, and its transparency range and laser damage threshold were determined, indicating its potential for applications in optical devices. nih.gov The NLO response of the related 5-nitrouracil (B18501) has been noted to be comparable to some inorganic materials, making it suitable for applications like blue-light generation. mdpi.com
The unique molecular structure, featuring electron-accepting (nitro) and donating (methyl, oxygen) groups, facilitates intramolecular charge transfer, which is a key requirement for NLO materials. nih.gov Researchers are exploring how modifications to the molecular structure can fine-tune these properties. By adopting suitable electron-accepting and withdrawing substitutional groups, the crystal performance can be further optimized. nih.gov
Future research in this domain will focus on growing higher-quality crystals, fabricating thin films, and incorporating these molecules into polymer matrices to create new functional materials for optoelectronics and photonics.
Table 1: Opto-electronic Properties of 6-methyl 5-nitro Uracil Crystal
| Property | Value/Observation | Reference |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | P21/a | nih.gov |
| Transparency Range | 409–1256 nm | nih.gov |
| Laser Damage Threshold | 1.08–3 GW/cm² (at 10 ns) | nih.gov |
| Refractive Indices (at 509 nm) | n₁ = 1.586, n₂ = 1.963, n₃ = 1.739 | nih.gov |
| Key Feature | Potential for Nonlinear Optical (NLO) activity | nih.gov |
Advanced Computational Modeling for Drug Design
Computational methods are indispensable tools in modern drug discovery, enabling the rapid and cost-effective design and optimization of new drug candidates. nih.gov For this compound, advanced computational modeling plays a pivotal role in predicting the properties of its derivatives and guiding their synthesis.
Techniques such as molecular docking are used to simulate the interaction of this compound derivatives with their biological targets, such as enzymes or receptors. nih.gov For instance, molecular modeling studies on related 6-methyluracil derivatives have elucidated how they bind to the active and peripheral sites of acetylcholinesterase, providing a structural basis for their inhibitory activity. rsc.orgnih.gov These simulations can predict binding affinities and identify key interactions, helping to prioritize which derivatives to synthesize and test.
Density Functional Theory (DFT) is another powerful computational method used to study the electronic structure, vibrational properties, and reactivity of these molecules. aip.org DFT calculations have been used to analyze the molecular structure and vibrational spectra of this compound, providing fundamental insights into its chemical properties. aip.org These calculations can also help in understanding the electronic transitions and charge distribution, which are relevant for both biological activity and material science applications. nih.gov
Future computational work will likely involve the use of more sophisticated methods, such as molecular dynamics simulations, to study the dynamic behavior of these molecules in biological environments. The development of accurate quantitative structure-activity relationship (QSAR) models will further streamline the drug design process, allowing for the in-silico screening of large virtual libraries of this compound derivatives. nih.gov
Preclinical and Clinical Development of Lead Compounds from this compound Derivatives
The ultimate goal of designing and synthesizing novel derivatives of this compound is to identify lead compounds that can be advanced through preclinical and clinical development to become new medicines. While specific compounds derived directly from this compound are not yet in clinical trials, research on closely related 6-methyluracil derivatives shows significant promise.
For example, certain 6-methyluracil derivatives designed as acetylcholinesterase inhibitors have demonstrated efficacy in animal models of Alzheimer's disease. nih.gov In vivo experiments showed that these compounds could penetrate the blood-brain barrier, inhibit the target enzyme in the brain, and improve memory in mice. nih.gov Significantly, one of the lead compounds was also found to reduce the burden of β-amyloid plaques, a key pathological hallmark of Alzheimer's disease. nih.gov
These promising preclinical results provide a strong rationale for the continued development of this class of compounds. The development pipeline for such molecules involves several stages, from initial lead identification and optimization to extensive preclinical testing for efficacy and safety in animal models. numberanalytics.comgoogle.com While the path to clinical use is long and challenging, the potent biological activities observed for derivatives of the 6-methyluracil scaffold suggest that they represent a promising area for therapeutic development.
Future efforts will need to focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds derived from this compound to identify candidates suitable for human clinical trials. The robust and versatile chemistry of this compound provides a solid foundation for these endeavors. chemimpex.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 5-nitro-6-methyluracil, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of nitro-substituted uracils typically involves nitration of the parent compound under controlled acidic conditions. For this compound, regioselective nitration of 6-methyluracil (precursor) can be achieved using a mixture of nitric acid and sulfuric acid at low temperatures (0–5°C). Reaction optimization should focus on stoichiometric ratios, temperature control, and quenching protocols to minimize side reactions like over-nitration or decomposition. Characterization via -NMR and -NMR (as demonstrated for structurally similar compounds like 5-nitroso-6-methylaminouracil ) is critical to confirm regiochemistry.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Analytical techniques such as high-performance liquid chromatography (HPLC) with UV detection (λ ~260 nm, typical for uracil derivatives) and mass spectrometry (ESI-MS or EI-MS) are essential for purity assessment. Structural confirmation requires -NMR to verify the methyl group at position 6 and nitro group at position 5, with -NMR providing complementary data on electronic environments. Thermal stability can be evaluated using differential scanning calorimetry (DSC) to identify decomposition temperatures .
Q. What are the key solubility and stability considerations for this compound in aqueous and organic solvents?
- Methodological Answer : Solubility profiling in solvents like DMSO, ethanol, and water (at varying pH levels) is critical for experimental design. Stability studies should assess degradation under light, heat, and oxidative conditions. For example, nitro groups are prone to reduction under basic or reducing conditions, so storage in inert atmospheres (argon/nitrogen) and light-protected vials is recommended. Refer to safety data sheets for structurally related nitro compounds (e.g., 6-amino-5-nitropicolinonitrile) for handling guidelines .
Advanced Research Questions
Q. How does the methyl group at position 6 influence the reactivity and radical formation pathways of this compound compared to unsubstituted 5-nitrouracil?
- Methodological Answer : The methyl group introduces steric and electronic effects that alter radical stabilization. Computational studies (DFT or MD simulations) can model hydrogen abstraction vs. electron capture pathways. Experimental validation via electron paramagnetic resonance (EPR) spectroscopy under controlled irradiation (e.g., γ-radiation) is required to detect radical intermediates. Notably, the crystal structure of this compound remains undetermined, complicating direct comparisons with 5-nitrouracil .
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from impurities, solvent effects, or assay variability. Researchers should:
- Compare batches using HPLC-MS to ensure consistency.
- Replicate assays across multiple cell lines or enzymatic systems (e.g., thymidylate synthase inhibition).
- Perform dose-response curves (IC/EC) with standardized controls, as outlined in pharmacological experimental guidelines .
Q. How can environmental factors (e.g., pH, solvent polarity) modulate the tautomeric equilibrium of this compound, and what are the implications for its chemical behavior?
- Methodological Answer : Tautomerism in nitro-uracils can be studied via -NMR titrations in DO/DMSO-d mixtures at varying pH. Computational tools (e.g., Gaussian or ORCA) can predict dominant tautomers and their electronic properties. Environmental factors like solvent polarity may shift equilibrium toward keto-enol forms, affecting reactivity in nucleophilic substitution or redox reactions .
Q. What advanced spectroscopic techniques are suitable for probing intermolecular interactions of this compound in supramolecular assemblies?
- Methodological Answer : Single-crystal X-ray diffraction (if crystallizable) provides definitive structural data. Alternatively, solid-state NMR (- or -CPMAS) and Raman spectroscopy can analyze hydrogen-bonding networks and π-stacking interactions. For dynamic systems, time-resolved fluorescence quenching or isothermal titration calorimetry (ITC) quantifies binding affinities .
Data Contradictions and Resolution
Q. How should researchers address inconsistencies in thermodynamic data (e.g., enthalpy of sublimation) for this compound across different studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
